molecular formula C17H24N2O2 B11152424 N-[3-(cycloheptylamino)-3-oxopropyl]benzamide

N-[3-(cycloheptylamino)-3-oxopropyl]benzamide

Cat. No.: B11152424
M. Wt: 288.4 g/mol
InChI Key: ALKSMOWHMHYPIJ-UHFFFAOYSA-N
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Description

N-[3-(cycloheptylamino)-3-oxopropyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cycloheptylamino group attached to a propyl chain, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cycloheptylamino)-3-oxopropyl]benzamide typically involves the reaction of cycloheptylamine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(cycloheptylamino)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(cycloheptylamino)-3-oxopropyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(cycloheptylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate key signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(cycloheptylamino)-3-oxopropyl]benzamide is unique due to its specific cycloheptylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[3-(cycloheptylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C17H24N2O2/c20-16(19-15-10-6-1-2-7-11-15)12-13-18-17(21)14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,18,21)(H,19,20)

InChI Key

ALKSMOWHMHYPIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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